![molecular formula C15H26N2O B3831564 N-(1-adamantylmethyl)-N'-isopropylurea](/img/structure/B3831564.png)
N-(1-adamantylmethyl)-N'-isopropylurea
Overview
Description
N-(1-adamantylmethyl)-N’-isopropylurea is a compound that features an adamantane moiety, which is a highly symmetrical and rigid structure. Adamantane derivatives are known for their stability and unique properties, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-N’-isopropylurea typically involves the reaction of 1-adamantylmethylamine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction can be represented as follows:
1-adamantylmethylamine+isopropyl isocyanate→N-(1-adamantylmethyl)-N’-isopropylurea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-N’-isopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the urea moiety or the adamantane structure.
Substitution: The adamantane moiety can undergo substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl ketones or alcohols, while substitution reactions can introduce various functional groups into the adamantane structure.
Scientific Research Applications
N-(1-adamantylmethyl)-N’-isopropylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems due to the stability and lipophilicity of the adamantane moiety.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its thermal stability and rigidity.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-N’-isopropylurea involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, potentially disrupting their function. The urea group can form hydrogen bonds with biological targets, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-N’-methylurea
- N-(1-adamantylmethyl)-N’-ethylurea
- N-(1-adamantyl)-N’-isopropylcarbamate
Uniqueness
N-(1-adamantylmethyl)-N’-isopropylurea is unique due to the combination of the adamantane moiety and the isopropylurea group. This combination imparts specific properties, such as enhanced stability, lipophilicity, and the ability to form hydrogen bonds, making it distinct from other similar compounds.
Biological Activity
N-(1-adamantylmethyl)-N'-isopropylurea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of adamantylmethylamine with isopropyl isocyanate. The general reaction pathway can be summarized as follows:
- Reagents :
- Adamantylmethylamine
- Isopropyl isocyanate
- Reaction Conditions :
- Conducted under inert atmosphere to prevent moisture interference.
- Temperature controlled to optimize yield.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of urea compounds exhibit significant antimicrobial properties against various bacterial strains.
- Antitumor Activity : Some studies indicate potential antitumor effects, particularly in inhibiting the growth of specific cancer cell lines.
- Anti-inflammatory Effects : Research has shown that certain urea derivatives can modulate inflammatory responses in vitro.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains, as summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results indicate a moderate level of activity, particularly against Staphylococcus aureus, suggesting further exploration into its potential as an antimicrobial agent.
Antitumor Activity
In another study, the compound was tested for its ability to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results are presented in Table 2.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 15 |
SK-Hep-1 | 20 |
The IC50 values indicate a promising antitumor activity, warranting further investigation into its mechanisms of action.
The biological activities of this compound may be attributed to its ability to interact with specific biological targets. Research suggests that similar urea derivatives may act through:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : Potential interference with signaling pathways associated with inflammation and tumor growth.
Properties
IUPAC Name |
1-(1-adamantylmethyl)-3-propan-2-ylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-10(2)17-14(18)16-9-15-6-11-3-12(7-15)5-13(4-11)8-15/h10-13H,3-9H2,1-2H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJLEMRHHZNVND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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